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molecular formula C13H12INO3S B6021475 N-(2-iodophenyl)-4-methoxybenzenesulfonamide

N-(2-iodophenyl)-4-methoxybenzenesulfonamide

Cat. No. B6021475
M. Wt: 389.21 g/mol
InChI Key: ZVQVMNQUXWBESG-UHFFFAOYSA-N
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Patent
US07378427B2

Procedure details

To a stirred solution of 2-iodoaniline (24.82 g, 113.3 mmol) in anhydrous pyridine (36 mL) was added 4-methoxybenzenesulfonyl chloride (23.42 g, 113.3 mmol). The dark solution was heated at 80° C. for one hour. The reaction mixture was evaporated in vacuo and the residue was poured onto an ice/water mixture. The aqueous phase was decanted and the oily residue was triturated several times with 150 mL portions of water. The resulting solid was collected by filtration and washed with water and hexane. The crude material was dried under a stream of air for three hours. Recrystallization from ethanol afforded tan crystals of the title compound (39.0 g, 81.71 mmol, 72% ). An analytically pure sample was prepared by recrystallization from acetone.
Quantity
24.82 g
Type
reactant
Reaction Step One
Quantity
23.42 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.C(O)C>N1C=CC=CC=1>[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][S:17]([C:14]1[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:16][CH:15]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
24.82 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
23.42 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
36 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured onto an ice/water mixture
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
CUSTOM
Type
CUSTOM
Details
the oily residue was triturated several times with 150 mL portions of water
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude material was dried under a stream of air for three hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 81.71 mmol
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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